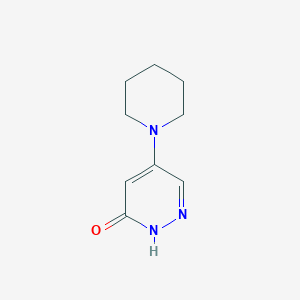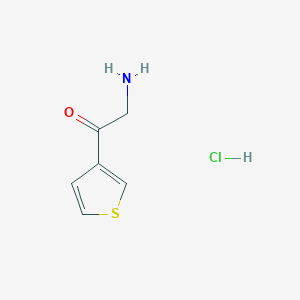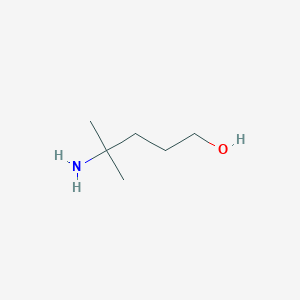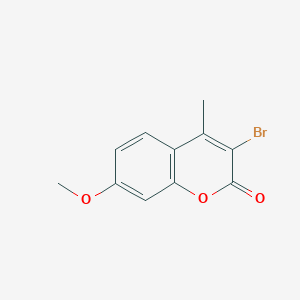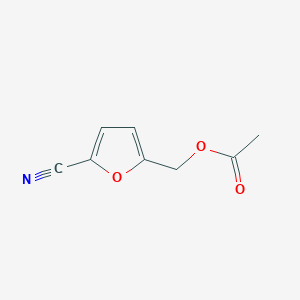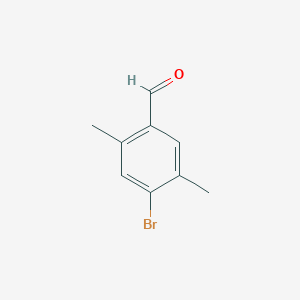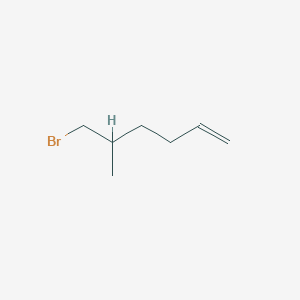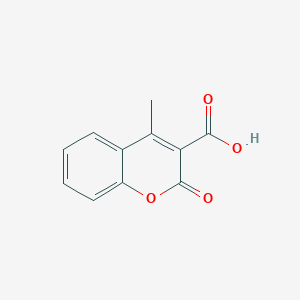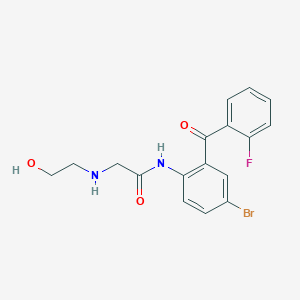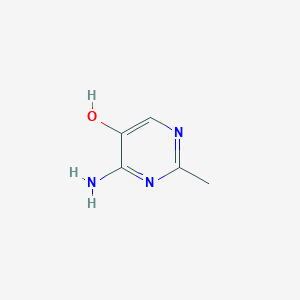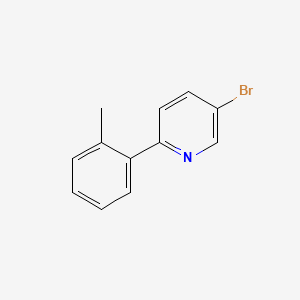
2-(piperidin-4-yl)-1H-indole
説明
2-(piperidin-4-yl)-1H-indole is a compound that features a piperidine ring attached to the fourth position of an indole moiety. This structural motif is found in various molecules that exhibit a range of biological activities, including inhibition of biogenic amine uptake, antagonism of chemokine receptors, and potential anti-tumor properties .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the asymmetric organocatalytic synthesis of bisindole-piperidine-amino acid hybrids is achieved using chiral phosphoric acid catalysts . Another example is the Leimgruber–Batcho indole synthesis, which was used to produce a key intermediate for a protein kinase C inhibitor . Additionally, the synthesis of spiro[indoline-3,4'-piperidin]-2-one derivatives involves anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis .
Molecular Structure Analysis
The molecular structure of compounds containing the 2-(piperidin-4-yl)-1H-indole scaffold can be complex, with potential for multiple stereocenters and conformational isomers. The stereochemistry of such compounds is often determined using a combination of experimental and computational methods . X-ray crystallography is also used to elucidate the structure of related dispiro compounds, providing insights into their three-dimensional conformation .
Chemical Reactions Analysis
Compounds with the 2-(piperidin-4-yl)-1H-indole structure can participate in various chemical reactions. For example, they can be involved in tandem cyclizations to form spirocarbamates or react with azomethine ylides to yield dispiroindole derivatives . These reactions are often regioselective and can be optimized for better yields and selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(piperidin-4-yl)-1H-indole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect their reactivity and interaction with biological targets. For instance, the introduction of an acidic moiety at the 1-position of the indole can alter the compound's in vitro profile, including its receptor selectivity and hERG channel inhibition . The solubility, stability, and crystallinity of these compounds can be tailored through synthetic modifications, which is crucial for their development as pharmaceutical agents .
Relevant Case Studies
Several case studies highlight the potential applications of 2-(piperidin-4-yl)-1H-indole derivatives. Indalpine, a selective inhibitor of neuronal 5-hydroxytryptamine uptake, has been selected for clinical studies due to its promising biochemical and behavioral profiles . In the realm of cancer research, dispiroindole derivatives have shown mild activity against various human tumor cell lines and considerable anti-inflammatory properties in vivo . Moreover, piperidine-4-yl-1H-indoles have been investigated as CC chemokine receptor-3 (CCR3) antagonists, with insights gained from receptor modeling to optimize their selectivity for rodent receptors .
科学的研究の応用
-
Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
-
Synthesis of Schiff Bases
- Three new tetradentate NNNS Schiff bases derived from 2-(piperidin-4-yl)ethanamine were prepared in high yields .
- UV–Visible and FTIR spectroscopy were used to monitor the dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes .
- Structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
-
Antimicrobial and Antioxidant Activity
- The in vitro antimicrobial activities of the three Schiff bases were evaluated against several types of bacteria by disk diffusion test using Gentamicin as the standard antibiotic .
- Schiff bases revealed good antioxidant activity by the DPPH method, and the IC50 values were compared to the Trolox standard .
-
Pancreatic Lipase Inhibitors
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2-(piperidin-4-yl)-1H-indole” and its derivatives may have potential applications in drug design and pharmaceutical research.
特性
IUPAC Name |
2-piperidin-4-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-4,9-10,14-15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSRJRFKZHTCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538265 | |
| Record name | 2-(Piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30538265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperidin-4-yl)-1H-indole | |
CAS RN |
200714-50-7 | |
| Record name | 2-(Piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30538265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

